molecular formula C19H21N2OS+ B11214909 3-hydroxy-1-(4-methylphenyl)-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

3-hydroxy-1-(4-methylphenyl)-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B11214909
M. Wt: 325.4 g/mol
InChI Key: COBRWQAILDJETR-UHFFFAOYSA-N
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Description

3-hydroxy-1-(4-methylphenyl)-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound with a unique structure that includes both imidazole and thiazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(4-methylphenyl)-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multi-step reactions. One common method includes the Ullmann cross-coupling reaction, which is catalyzed by copper iodide (CuI). This reaction involves the coupling of 1,3-dihydro-2H-imidazole-2-thione with an appropriate aryl halide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-(4-methylphenyl)-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NBS in the presence of light or heat.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-hydroxy-1-(4-methylphenyl)-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(4-methylphenyl)-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modifying the activity of the target molecules. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-1-(4-methylphenyl)-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is unique due to its combination of imidazole and thiazine rings, which confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C19H21N2OS+

Molecular Weight

325.4 g/mol

IUPAC Name

1-(4-methylphenyl)-3-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C19H21N2OS/c1-15-8-10-17(11-9-15)20-14-19(22,16-6-3-2-4-7-16)21-12-5-13-23-18(20)21/h2-4,6-11,22H,5,12-14H2,1H3/q+1

InChI Key

COBRWQAILDJETR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=CC=CC=C4)O

Origin of Product

United States

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